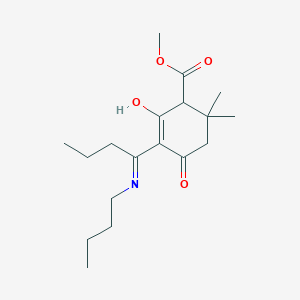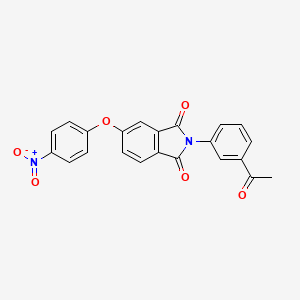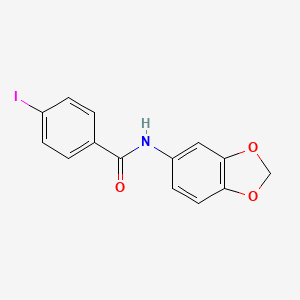![molecular formula C24H21N7O2 B6007007 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea (non-preferred name)](/img/structure/B6007007.png)
1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea (non-preferred name)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea is a complex organic compound with a unique structure that combines quinazoline and urea moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea typically involves multiple steps, starting with the preparation of the quinazoline derivative. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the quinazoline ring through alkylation reactions.
Coupling with Phenylurea: The final step involves the coupling of the quinazoline derivative with phenylurea under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 2-position, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Substituted quinazoline derivatives.
科学研究应用
1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
相似化合物的比较
1-(4-methylquinazolin-2-yl)guanidine: Shares the quinazoline core but differs in the functional groups attached.
2-(Methyl(quinazolin-4-yl)amino)acetic acid: Another quinazoline derivative with different substituents.
Uniqueness: 1-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbamoyl)amino]methylidene}-3-phenylurea is unique due to its combination of quinazoline and urea moieties, which confer specific chemical and biological properties
属性
IUPAC Name |
1-[N'-(4-methylquinazolin-2-yl)-N-(phenylcarbamoyl)carbamimidoyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-16-19-14-8-9-15-20(19)28-21(25-16)29-22(30-23(32)26-17-10-4-2-5-11-17)31-24(33)27-18-12-6-3-7-13-18/h2-15H,1H3,(H4,25,26,27,28,29,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZZJOGIFNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)NC3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6006924.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6006937.png)
![N-(2-isopropoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006948.png)

![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![1-[4-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B6006962.png)
![(2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)
![N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B6006980.png)

![6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B6006995.png)
![2-[({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B6007001.png)


